Benzodiazepine Site Affinity: Cbz vs. Tosyl Analog
The Cbz-substituted compound (Compound 54 in US 6,649,626, CO2CH2Ph, R'=H) exhibits an IC50 of 40 nM at the benzodiazepine (BZ) binding site of rat cerebellar GABA-A receptors, as determined by [3H]flunitrazepam displacement [1]. In contrast, the corresponding tosyl analog ROD-188 (Compound 65, SO2Ph, R'=H) shows an IC50 of approximately 10 μM at the same BZ site [1]. This represents a 250-fold difference in BZ receptor affinity, indicating that the N-Cbz group confers substantially higher benzodiazepine-site engagement compared to the N-tosyl group [1].
| Evidence Dimension | Benzodiazepine binding site affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 40 nM (cerebellum); IC50 = 150 nM (cortex, TBPS site) |
| Comparator Or Baseline | Tosyl analog ROD-188 (Compound 65, SO2Ph, R'=H): IC50 ≈ 10 μM (cerebellum BZ); ~100 μM (TBPS) ; Sulfonyl analog Compound 67 (SO2Ph-p-CH3): BZ IC50 = 20 μM |
| Quantified Difference | ~250-fold lower IC50 (BZ site) vs. ROD-188; ≥500-fold vs. sulfonyl derivative Compound 67; TBPS IC50 of 150 nM vs. ~30 μM for ROD-188 (200-fold difference) |
| Conditions | [3H]flunitrazepam displacement assay on rat brain membranes; cerebellum and whole-brain preparations; compounds tested at 100 μM (Table 2, US 6,649,626) |
Why This Matters
The 40 nM BZ-site IC50 is pharmacologically relevant and allows this compound to serve as a high-affinity probe for benzodiazepine-site binding studies, whereas the tosyl analog ROD-188's 10 μM IC50 relegates it to low-affinity occupancy at this site.
- [1] Thomet U, Baur R, Razet R, Dodd RH, Furtmüller R, Sieghart W, Sigel E. US Patent 6,649,626. Table 2: Activity of selected compounds of the invention on the GABA-A receptor. View Source
